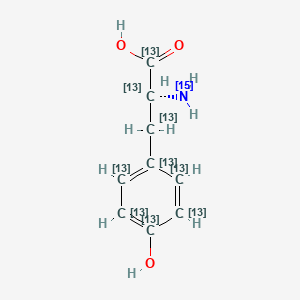

DL-Tyrosine-13C9,15N

描述

属性

IUPAC Name |

(2S)-2-(15N)azanyl-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYCCCASQSFEME-CMLFETTRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[13CH2][13C@@H]([13C](=O)O)[15NH2])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202407-26-9 | |

| Record name | 202407-26-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of DL-Tyrosine-13C9,15N in Advanced Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

DL-Tyrosine-13C9,15N, a stable isotope-labeled (SIL) form of the amino acid tyrosine, serves as a critical tool in modern biomedical and pharmaceutical research. Its unique atomic composition, with nine carbon-13 (¹³C) atoms and one nitrogen-15 (¹⁵N) atom, allows for its precise differentiation from its naturally occurring counterpart by mass spectrometry. This property makes it an invaluable asset in quantitative proteomics, metabolomics, and metabolic flux analysis. This technical guide provides an in-depth exploration of the applications of this compound, complete with experimental methodologies and data presentation.

Core Applications in Research

The primary applications of this compound in a research setting are twofold:

-

Internal Standard for Accurate Quantification: In quantitative mass spectrometry, this compound is widely used as an internal standard.[1] Because it is chemically identical to endogenous tyrosine, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer.[2] However, due to its greater mass, it is detected at a different mass-to-charge ratio (m/z). By adding a known amount of the labeled standard to a biological sample, researchers can accurately quantify the concentration of unlabeled, endogenous tyrosine by comparing the signal intensities of the two forms.[2] This method corrects for sample loss during preparation and variations in instrument response, leading to highly accurate and precise measurements.[2]

-

Metabolic Tracer for Pathway Analysis: As a stable isotope tracer, this compound enables researchers to track the metabolic fate of tyrosine within cells and organisms.[1] By introducing the labeled tyrosine into a biological system, scientists can follow its incorporation into proteins and its conversion into various metabolites, including the vital catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine.[1][3] This allows for the detailed study of metabolic pathways and the quantification of metabolic flux, providing insights into cellular physiology and disease states.

Quantitative Data Presentation

The use of this compound as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods allows for the precise quantification of tyrosine and its metabolites in various biological matrices. The following tables summarize typical performance data from such applications.

Table 1: Performance Characteristics of LC-MS/MS Methods for Tyrosine Quantification using a Stable Isotope-Labeled Internal Standard

| Parameter | Value | Biological Matrix | Reference |

| Linearity Range | 1 - 3000 µmol/L | Plasma | [4] |

| Limit of Detection (LOD) | 1 µmol/L | Plasma | [4] |

| Inter-sample Precision (CV%) | 4.3 - 7.6% | Plasma | [4] |

| Between-batch Precision (CV%) | 8.4 - 10.5% | Plasma | [4] |

Table 2: Performance Characteristics for LC-MS/MS Quantification of Tyrosine Derivatives using Stable Isotope-Labeled Internal Standards

| Analyte | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Biological Matrix | Reference |

| 3-Nitro-l-tyrosine (3-NT) | 0.1 - 3.0 | 0.030 | 0.100 | Plasma | [5] |

| 3-Chloro-l-tyrosine (3-CT) | 0.1 - 3.0 | 0.030 | 0.098 | Plasma | [5] |

| 3-Bromo-l-tyrosine (3-BT) | 0.1 - 3.0 | 0.026 | 0.096 | Plasma | [5] |

Experimental Protocols

Protocol 1: Quantification of Tyrosine in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general framework for the quantitative analysis of tyrosine in plasma. Specific parameters may require optimization based on the instrumentation and specific study requirements.

1. Materials:

-

Human plasma samples

-

This compound (Internal Standard, IS)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Protein precipitation agent (e.g., trichloroacetic acid or acetonitrile)

2. Sample Preparation: a. Thaw plasma samples on ice. b. To 100 µL of plasma, add a known amount of this compound solution in methanol. The concentration of the IS should be chosen to be within the linear range of the assay and comparable to the expected endogenous tyrosine concentration. c. Add 400 µL of a protein precipitation agent (e.g., cold acetonitrile). d. Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation. e. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins. f. Carefully transfer the supernatant to a new tube. g. Evaporate the supernatant to dryness under a gentle stream of nitrogen. h. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

3. LC-MS/MS Analysis: a. Liquid Chromatography (LC):

- Column: A reversed-phase C18 column is typically used.

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A suitable gradient from low to high organic content (Mobile Phase B) is used to separate tyrosine from other plasma components.

- Flow Rate: Typically 0.2 - 0.5 mL/min.

- Injection Volume: 5 - 10 µL. b. Tandem Mass Spectrometry (MS/MS):

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions:

- Endogenous Tyrosine: Monitor the transition from the precursor ion (m/z of protonated tyrosine) to a specific product ion.

- This compound (IS): Monitor the transition from the precursor ion (m/z of protonated labeled tyrosine) to its corresponding product ion.

- Instrument parameters such as collision energy and declustering potential should be optimized for maximum signal intensity for both the analyte and the internal standard.

4. Data Analysis: a. Integrate the peak areas for both the endogenous tyrosine and the this compound internal standard. b. Calculate the ratio of the peak area of the analyte to the peak area of the internal standard. c. Generate a calibration curve by analyzing a series of calibration standards with known concentrations of unlabeled tyrosine and a fixed concentration of the internal standard. d. Determine the concentration of tyrosine in the plasma samples by interpolating their peak area ratios onto the calibration curve.

Protocol 2: Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics

This protocol outlines the use of labeled tyrosine in a SILAC experiment to compare the proteomes of two cell populations.

1. Materials:

-

Cell line of interest

-

SILAC-grade cell culture medium deficient in tyrosine

-

"Light" L-Tyrosine (unlabeled)

-

"Heavy" L-Tyrosine-13C9,15N

-

Dialyzed fetal bovine serum (FBS)

-

Standard cell culture reagents and equipment

-

Lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

Trypsin (proteomics grade)

-

LC-MS/MS system

2. Experimental Procedure: a. Cell Culture and Labeling:

- Culture two populations of cells in parallel.

- For the "light" population, supplement the tyrosine-deficient medium with unlabeled L-Tyrosine.

- For the "heavy" population, supplement the tyrosine-deficient medium with L-Tyrosine-13C9,15N.

- Culture the cells for at least five to six cell divisions to ensure complete incorporation of the labeled amino acid into the proteome (>97%). b. Experimental Treatment:

- Apply the experimental condition (e.g., drug treatment) to one of the cell populations, while the other serves as a control. c. Sample Preparation:

- Harvest and wash both cell populations.

- Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell number or protein amount.

- Lyse the combined cells and extract the proteins.

- Quantify the total protein concentration. d. Protein Digestion:

- Denature, reduce, and alkylate the protein mixture.

- Digest the proteins into peptides using trypsin. e. LC-MS/MS Analysis:

- Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of the "light" or "heavy" tyrosine. f. Data Analysis:

- Use specialized proteomics software to identify the peptides and quantify the relative abundance of the "heavy" and "light" forms of each peptide.

- The ratio of the signal intensities of the heavy to light peptide pairs reflects the relative abundance of the corresponding protein in the two cell populations.

Visualizations: Pathways and Workflows

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

Caption: General workflow for a SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) experiment.

Caption: Biosynthetic pathway of catecholamines from tyrosine.

Conclusion

This compound is a versatile and powerful tool for researchers in the life sciences. Its application as an internal standard provides a gold standard for the accurate quantification of tyrosine and its metabolites, which is essential for clinical and diagnostic research. Furthermore, its use as a metabolic tracer in techniques like SILAC and metabolic flux analysis offers deep insights into complex biological processes, from protein turnover to neurotransmitter synthesis. The detailed protocols and workflows provided in this guide serve as a foundation for the successful implementation of this compound in a variety of research applications, ultimately contributing to advancements in our understanding of human health and disease.

References

- 1. Physiology, Catecholamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Quantitative determination of plasma phenylalanine and tyrosine by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to DL-Tyrosine-¹³C₉,¹⁵N: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of DL-Tyrosine-¹³C₉,¹⁵N, an isotopically labeled aromatic amino acid crucial for a range of research applications, from metabolic flux analysis to quantitative proteomics.

Core Chemical Properties and Structure

DL-Tyrosine-¹³C₉,¹⁵N is a stable, non-radioactive, isotopically labeled form of the amino acid tyrosine. In this molecule, all nine carbon atoms are replaced with the heavy isotope carbon-13 (¹³C), and the nitrogen atom is replaced with the heavy isotope nitrogen-15 (¹⁵N). This labeling results in a distinct mass shift, making it an ideal internal standard or tracer in mass spectrometry-based studies.[1]

Structural Information

The fundamental structure of DL-Tyrosine-¹³C₉,¹⁵N mirrors that of endogenous tyrosine, with the isotopic labels incorporated into the molecular backbone and aromatic ring. This structural identity ensures that it behaves biochemically in a manner identical to its unlabeled counterpart, allowing for accurate tracing of metabolic pathways.

Below is a table summarizing the key structural and chemical identifiers for this compound.

| Identifier | Value |

| IUPAC Name | (2RS)-2-([¹⁵N]amino)-3-(4-hydroxyphenyl-¹³C₆)-¹³C₃-propanoic acid |

| CAS Number | 202407-26-9[2][3] |

| Molecular Formula | [¹³C]₉H₁₁[¹⁵N]O₃[4] |

| Molecular Weight | 191.12 g/mol [3][5] |

| Canonical SMILES | C1=CC(=CC=C1CC(C(=O)O)N)O |

| Isotopic SMILES | [15NH2]--INVALID-LINK--[13cH][13cH]1">13CH--INVALID-LINK--=O[3] |

| InChI Key | OUYCCCASQSFEME-CMLFETTRSA-N[3] |

Physicochemical Properties

The physical and chemical properties of DL-Tyrosine-¹³C₉,¹⁵N are largely comparable to unlabeled tyrosine. As a racemic mixture, it contains equal amounts of the D- and L-enantiomers. It is important to note that while many suppliers provide data for the L-isomer due to its biological prevalence, the properties of the DL-mixture can differ, particularly in terms of solubility and crystal structure.[6]

| Property | Value |

| Physical State | Solid[3] |

| Appearance | White to off-white powder |

| Melting Point | >300 °C (decomposes)[3] |

| Solubility | Slightly soluble in DMSO, Methanol, and PBS (pH 7.2)[4] |

| Isotopic Purity | Typically ≥98 atom % ¹³C; ≥98 atom % ¹⁵N[3] |

| Chemical Purity | Typically ≥95-98%[3][5] |

Applications in Research and Development

DL-Tyrosine-¹³C₉,¹⁵N is a versatile tool in various scientific disciplines, primarily serving as a tracer to elucidate metabolic pathways and as an internal standard for the precise quantification of its unlabeled counterpart.

-

Metabolic Flux Analysis (MFA): This labeled tyrosine is used to trace the flow of carbon and nitrogen atoms through metabolic networks.[2] By monitoring the incorporation of ¹³C and ¹⁵N into downstream metabolites, researchers can quantify the rates of various biochemical reactions.

-

Quantitative Proteomics (SILAC): In Stable Isotope Labeling by Amino acids in Cell culture (SILAC), cells are grown in media containing heavy amino acids like ¹³C₉,¹⁵N-tyrosine. This allows for the mass spectrometric differentiation and relative quantification of proteins between different cell populations.

-

Neurotransmitter Research: Tyrosine is a direct precursor to the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine.[2] DL-Tyrosine-¹³C₉,¹⁵N can be used to study the biosynthesis and turnover of these crucial signaling molecules in neurological and psychiatric research.

-

Pharmacokinetic Studies: The labeled compound can be used as a tracer in drug development to understand the absorption, distribution, metabolism, and excretion (ADME) of tyrosine or tyrosine-containing compounds.

Experimental Protocols

The following sections provide generalized methodologies for common experiments involving DL-Tyrosine-¹³C₉,¹⁵N. Specific parameters may need to be optimized based on the experimental system and instrumentation.

General Workflow for a Metabolic Tracer Study

This workflow outlines the key steps for using DL-Tyrosine-¹³C₉,¹⁵N to trace its metabolic fate in a cell culture system.

Methodology:

-

Cell Culture: Plate cells at a desired density and allow them to adhere and enter a logarithmic growth phase.

-

Media Preparation: Prepare cell culture medium containing DL-Tyrosine-¹³C₉,¹⁵N at a known concentration. The corresponding unlabeled tyrosine should be omitted.

-

Labeling: Replace the standard medium with the labeled medium and incubate the cells for a specified period. Time-course experiments can be conducted to monitor the dynamics of isotope incorporation.

-

Metabolite Extraction: At the end of the incubation, rapidly quench metabolism (e.g., with cold methanol) and extract metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

-

Sample Preparation for Mass Spectrometry:

-

LC-MS: For direct analysis, a protein precipitation step is often performed. A common method involves adding a cold solvent like acetonitrile or an acid such as sulfosalicylic acid to the sample, followed by centrifugation to pellet the precipitated proteins. The supernatant containing the metabolites is then collected for analysis.

-

GC-MS: Amino acids are not volatile and require derivatization prior to GC-MS analysis. A common method is silylation, for example, using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). The dried metabolite extract is reconstituted in a solvent like acetonitrile, the derivatizing agent is added, and the mixture is heated (e.g., at 100°C for 1-4 hours) to form volatile derivatives.[7]

-

-

Mass Spectrometry Analysis: Analyze the samples using a high-resolution mass spectrometer coupled with either liquid or gas chromatography. The instrument method should be optimized for the detection and fragmentation of both unlabeled tyrosine and its labeled isotopologue, as well as expected downstream metabolites.

-

Data Analysis: Process the raw data to identify and quantify the isotopologues of tyrosine and its metabolites. Calculate the isotopic enrichment to determine the extent of incorporation of the labeled atoms.

Signaling and Metabolic Pathways

Tyrosine is a critical node in several key metabolic and signaling pathways. The primary pathway of interest for many researchers is its role as a precursor to catecholamine neurotransmitters.

As depicted in Figure 2, tyrosine is first hydroxylated to L-DOPA by the enzyme tyrosine hydroxylase. This is the rate-limiting step in this pathway. L-DOPA is then decarboxylated to form dopamine. Subsequently, dopamine can be converted to norepinephrine, which can be further methylated to produce epinephrine. By using DL-Tyrosine-¹³C₉,¹⁵N, researchers can trace the flow of the labeled atoms through each of these enzymatic steps, providing insights into the regulation and dysregulation of neurotransmitter synthesis.

Conclusion

DL-Tyrosine-¹³C₉,¹⁵N is an invaluable tool for researchers in the life sciences. Its well-defined chemical properties and structural similarity to endogenous tyrosine make it an excellent tracer and internal standard. The methodologies outlined in this guide provide a starting point for the application of this compound in a variety of experimental contexts, from fundamental metabolic research to the development of novel therapeutics. Careful consideration of the specific experimental goals and optimization of protocols will ensure the generation of high-quality, reproducible data.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. L-Tyrosine (¹³Câ, 99%; ¹âµN, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. Frontiers | Methods for Quantifying Neurotransmitter Dynamics in the Living Brain With PET Imaging [frontiersin.org]

- 5. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 6. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Principle of Stable Isotope Labeling with DL-Tyrosine-¹³C₉,¹⁵N: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling has become an indispensable tool in modern biological research, enabling precise and quantitative analysis of complex biological systems. Among the various labeling reagents, DL-Tyrosine-¹³C₉,¹⁵N offers a powerful approach for tracing the fate of tyrosine in cellular processes. This fully labeled analog of tyrosine, with nine ¹³C atoms and one ¹⁵N atom, provides a significant mass shift that is readily detectable by mass spectrometry, making it an excellent choice for quantitative proteomics, metabolic flux analysis, and protein turnover studies. This technical guide delves into the core principles of using DL-Tyrosine-¹³C₉,¹⁵N, providing detailed experimental protocols and showcasing its application in elucidating signaling pathways.

Core Principle

The fundamental principle behind stable isotope labeling with DL-Tyrosine-¹³C₉,¹⁵N lies in its metabolic incorporation into proteins and other biomolecules. When cells are cultured in a medium where the natural ("light") tyrosine is replaced with "heavy" DL-Tyrosine-¹³C₉,¹⁵N, the cellular machinery utilizes this heavy amino acid for protein synthesis. Consequently, all newly synthesized proteins will incorporate the heavy tyrosine, resulting in a predictable mass increase. This mass difference allows for the differentiation and quantification of proteins or peptides from different experimental conditions when analyzed by mass spectrometry. The use of a racemic mixture (DL-Tyrosine) ensures that the L-isomer is available for biological processes, while the D-isomer is generally not incorporated into proteins.

The primary applications of DL-Tyrosine-¹³C₉,¹⁵N include:

-

Quantitative Proteomics (SILAC): Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used technique for comparative proteomics.[1] By growing two cell populations in media containing either light or heavy tyrosine, researchers can quantify differences in protein abundance between the two populations with high accuracy.[1]

-

Metabolic Flux Analysis: Tracing the incorporation of the ¹³C and ¹⁵N labels from tyrosine into downstream metabolites provides quantitative insights into the rates of metabolic pathways.[2]

-

Protein Turnover Studies: By introducing the labeled tyrosine and monitoring its incorporation into proteins over time, the rates of protein synthesis and degradation can be determined.[3]

Data Presentation

The quantitative data obtained from experiments using DL-Tyrosine-¹³C₉,¹⁵N can be summarized in structured tables for clear comparison and interpretation.

| Protein Name | Gene Symbol | SILAC Ratio (Heavy/Light) | p-value | Regulation |

| Ephrin type-B receptor 2 | EphB2 | 3.5 | 0.001 | Upregulated |

| Src substrate cortactin | CTTN | 2.8 | 0.005 | Upregulated |

| Ras GTPase-activating protein | RASA1 | 0.4 | 0.01 | Downregulated |

| Phospholipase C-gamma-1 | PLCG1 | 2.1 | 0.008 | Upregulated |

| Crk-like protein | CRKL | 1.9 | 0.02 | Upregulated |

Table 1: Example of Quantitative Proteomics Data from a SILAC Experiment. This table illustrates how changes in protein abundance in response to a stimulus (e.g., ligand activation of a receptor) can be presented. The SILAC ratio represents the relative abundance of the protein in the stimulated (heavy-labeled) versus the unstimulated (light-labeled) state.

| Protein Name | Half-life (days) | Synthesis Rate (molecules/cell/hour) | Degradation Rate Constant (k_deg) |

| Actin, cytoplasmic 1 | 8.5 | 1.2 x 10⁵ | 0.081 |

| Tubulin alpha-1A chain | 6.2 | 8.7 x 10⁴ | 0.112 |

| Epidermal growth factor receptor | 1.1 | 1.5 x 10⁴ | 0.630 |

| Cyclin-dependent kinase 1 | 0.8 | 2.1 x 10⁴ | 0.866 |

Table 2: Example of Protein Turnover Data. This table showcases how protein turnover parameters, such as half-life and synthesis/degradation rates, can be quantified using pulse-chase experiments with labeled tyrosine.

| Metabolic Pathway | Flux Rate (nmol/10⁶ cells/hr) |

| Phenylalanine to Tyrosine Conversion | 5.83 ± 0.59[4] |

| Tyrosine incorporation into Protein | 30.2 ± 4.1 |

| Tyrosine Degradation | 14.0 ± 2.5[5] |

| Tyrosine Export | 8.5 ± 1.2 |

Table 3: Example of Metabolic Flux Analysis Data. This table presents the rates of key metabolic pathways involving tyrosine, as determined by tracing the flow of the ¹³C and ¹⁵N labels.

Experimental Protocols

Detailed Methodology for SILAC-based Quantitative Phosphotyrosine Proteomics

This protocol is adapted from studies on receptor tyrosine kinase signaling and can be specifically tailored for the use of DL-Tyrosine-¹³C₉,¹⁵N.[6][7]

1. Cell Culture and Labeling:

-

Culture two populations of cells in parallel. For the "heavy" population, use a custom-formulated SILAC DMEM or RPMI medium lacking L-tyrosine, supplemented with 10% dialyzed fetal bovine serum, penicillin/streptomycin, and DL-Tyrosine-¹³C₉,¹⁵N at a final concentration of 0.2 mM.

-

For the "light" population, use the same medium but supplement with natural L-tyrosine at the same concentration.

-

Ensure cells undergo at least five to six doublings to achieve complete incorporation of the labeled amino acid. Verify incorporation efficiency (>95%) by mass spectrometry analysis of a small cell lysate sample.

2. Cell Treatment and Lysis:

-

Once labeling is complete, starve cells of serum for 12-24 hours to reduce basal tyrosine phosphorylation.

-

Treat the "heavy" labeled cells with the desired stimulus (e.g., a growth factor to activate a receptor tyrosine kinase) for a specific time course. Treat the "light" labeled cells with a vehicle control.

-

Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a buffer containing protease and phosphatase inhibitors (e.g., RIPA buffer with sodium orthovanadate and sodium fluoride).

-

Clarify the lysates by centrifugation at 14,000 x g for 20 minutes at 4°C.

3. Protein Quantification and Mixing:

-

Determine the protein concentration of both the heavy and light cell lysates using a standard protein assay (e.g., BCA assay).

-

Mix equal amounts of protein from the heavy and light lysates (typically 1-5 mg of each).

4. Immunoprecipitation of Phosphotyrosine-containing Peptides:

-

Incubate the mixed lysate with an anti-phosphotyrosine antibody conjugated to agarose beads overnight at 4°C with gentle rotation.

-

Wash the beads extensively with lysis buffer and then with a high-salt wash buffer to remove non-specifically bound proteins.

-

Elute the phosphotyrosine-containing peptides from the beads using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5).

5. Protein Digestion:

-

Neutralize the eluted sample and perform in-solution or in-gel digestion with trypsin. For in-solution digestion, reduce the proteins with dithiothreitol (DTT), alkylate with iodoacetamide, and then digest with sequencing-grade trypsin overnight at 37°C.

6. Mass Spectrometry Analysis:

-

Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).

-

Set the instrument to acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.

-

Key parameters include a high-resolution MS1 scan (e.g., 60,000 resolution) and a lower resolution MS2 scan (e.g., 15,000 resolution) with HCD fragmentation.

7. Data Analysis:

-

Process the raw mass spectrometry data using a software package such as MaxQuant or Proteome Discoverer.

-

Search the data against a relevant protein database, specifying trypsin as the enzyme and allowing for variable modifications such as methionine oxidation and tyrosine phosphorylation.

-

Configure the software to identify and quantify SILAC pairs (light and heavy peptides). The software will calculate the heavy/light (H/L) ratios for each identified peptide and protein.

-

Filter the results based on posterior error probability (PEP) or false discovery rate (FDR) to ensure high-confidence identifications and quantifications.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate key signaling pathways where tyrosine phosphorylation plays a crucial role. These pathways can be effectively studied using DL-Tyrosine-¹³C₉,¹⁵N labeling to quantify changes in protein phosphorylation and abundance upon pathway activation.

Caption: EphB2 Receptor Tyrosine Kinase Signaling Pathway.

Caption: Epidermal Growth Factor Receptor (EGFR) Signaling Pathway.

Experimental Workflows

The following diagram illustrates a typical experimental workflow for a SILAC-based quantitative proteomics experiment using DL-Tyrosine-¹³C₉,¹⁵N.

Caption: SILAC Experimental Workflow.

Conclusion

Stable isotope labeling with DL-Tyrosine-¹³C₉,¹⁵N provides a robust and versatile platform for in-depth quantitative analysis of cellular proteomes and metabolomes. Its application in techniques like SILAC has revolutionized our ability to understand dynamic cellular processes, including signaling pathways, protein turnover, and metabolic fluxes. The detailed protocols and data presentation formats provided in this guide serve as a valuable resource for researchers aiming to leverage the power of stable isotope labeling in their scientific endeavors. By carefully designing experiments and utilizing the appropriate analytical tools, the use of DL-Tyrosine-¹³C₉,¹⁵N will continue to yield significant insights into the complex molecular mechanisms that govern cellular function in both health and disease.

References

- 1. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. Protein Turnover in Aging and Longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The conversion of phenylalanine to tyrosine in man. Direct measurement by continuous intravenous tracer infusions of L-[ring-2H5]phenylalanine and L-[1-13C] tyrosine in the postabsorptive state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative Phosphotyrosine Proteomics of EphB2 Signaling by Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

The Precision Tools of Discovery: A Technical Guide to 13C and 15N Labeled Tyrosine in Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular signaling, tyrosine phosphorylation stands as a pivotal post-translational modification, governing a vast array of processes from cell growth and differentiation to apoptosis. The dysregulation of tyrosine kinase signaling pathways is a hallmark of numerous diseases, most notably cancer. Consequently, the ability to accurately quantify changes in tyrosine phosphorylation is paramount for both fundamental biological research and the development of targeted therapeutics. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has emerged as a powerful and robust mass spectrometry-based technique for quantitative proteomics. This technical guide delves into the core applications of 13C and 15N labeled tyrosine within the SILAC framework, providing an in-depth resource for researchers aiming to dissect complex signaling networks and identify novel drug targets. By metabolically incorporating "heavy" isotopologues of tyrosine, scientists can precisely track and quantify dynamic changes in the phosphotyrosine proteome, offering unparalleled insights into the mechanisms of health and disease.

Core Principles of SILAC using Labeled Tyrosine

SILAC is a metabolic labeling strategy that relies on the in vivo incorporation of stable isotope-labeled amino acids into proteins during translation.[1] The fundamental principle involves growing two or more populations of cells in media that are identical except for the isotopic form of specific essential amino acids.[2] One population is cultured in "light" medium containing the natural amino acid (e.g., 12C-Tyrosine), while the other is grown in "heavy" medium containing a stable isotope-labeled version (e.g., 13C9, 15N1-Tyrosine).[3][4]

After a sufficient number of cell divisions (typically at least five), the proteome of the "heavy" cell population will have fully incorporated the labeled amino acid.[5] This complete incorporation is crucial for accurate quantification.[6] The two cell populations can then be subjected to different experimental conditions (e.g., stimulation with a growth factor vs. control, or treatment with a kinase inhibitor vs. vehicle). Following the experimental treatment, the cell populations are combined, typically in a 1:1 ratio.[5] This early-stage mixing is a key advantage of SILAC, as it minimizes experimental variability from subsequent sample processing steps like cell lysis, protein digestion, and peptide fractionation.[1][7]

When the combined protein mixture is digested (commonly with trypsin) and analyzed by mass spectrometry, peptides from the "light" and "heavy" populations will be chemically identical but will exhibit a predictable mass shift.[1] For instance, a peptide containing a single 13C9, 15N1-Tyrosine will be 10 Daltons heavier than its "light" counterpart. The mass spectrometer detects these peptide pairs as doublets, and the ratio of their signal intensities directly reflects the relative abundance of that peptide—and by extension, the parent protein—in the two original cell populations.[7]

The use of labeled tyrosine is particularly advantageous for studying signaling pathways, as it allows for the direct quantification of changes in tyrosine phosphorylation, a critical event in many cellular processes.[8][9]

Key Applications in Proteomics and Drug Development

The integration of 13C and 15N labeled tyrosine in SILAC-based proteomics has revolutionized the study of cellular signaling and has significant implications for drug development.

Quantitative Analysis of Tyrosine Kinase Signaling Pathways

A primary application is the detailed mapping and quantification of receptor tyrosine kinase (RTK) signaling pathways.[10] RTKs are crucial in mediating cellular responses to extracellular signals, and their activation triggers a cascade of tyrosine phosphorylation events.[11] By using SILAC with labeled tyrosine, researchers can accurately measure the dynamic changes in phosphorylation across hundreds to thousands of sites simultaneously upon ligand stimulation or inhibition.[9][12] For example, SILAC has been successfully employed to dissect the insulin signaling pathway, identifying dozens of insulin-induced effectors and uncovering novel components of the network.[12] Similarly, this technique has been used to characterize the signaling cascade downstream of the EphB2 receptor, identifying proteins that show increased or decreased association with the phosphotyrosine fraction of the cell lysate upon stimulation.[13][14]

Target Identification and Validation for Drug Development

Identifying the specific targets of a drug is a critical step in its development. SILAC-based phosphotyrosine proteomics is a powerful tool for elucidating the mechanism of action of tyrosine kinase inhibitors (TKIs), a major class of anti-cancer drugs.[15] Researchers can treat one cell population with a TKI while the other serves as a control. The subsequent SILAC analysis reveals which phosphotyrosine sites are downregulated, thus identifying the direct and indirect targets of the inhibitor. This approach was effectively used to study the effects of the EGFR inhibitor erlotinib, generating temporal profiles for hundreds of phosphopeptides and confirming that the EGFR and ErbB2 signaling pathways were the most affected.[7] This level of detail is invaluable for confirming on-target effects and identifying potential off-target activities that could lead to adverse effects.

Uncovering Mechanisms of Drug Resistance

Acquired resistance to targeted therapies is a major challenge in cancer treatment. SILAC can be employed to compare the phosphotyrosine profiles of drug-sensitive and drug-resistant cancer cell lines. By identifying the signaling pathways that are rewired in the resistant cells, researchers can uncover the molecular mechanisms underlying resistance and identify potential strategies to overcome it.

Multiplexing for Advanced Experimental Designs

The use of different isotopologues of amino acids allows for multiplexing, where more than two conditions can be compared in a single experiment. For instance, a "triple-SILAC" experiment can compare a control state, a stimulated state, and a drug-treated state simultaneously.[2] A more advanced "5-plex SILAC" method has been developed specifically for phosphotyrosine dynamics, using combinations of labeled lysine, arginine, and tyrosine to monitor five different cellular conditions in one experiment.[7] This increases throughput and allows for more complex experimental designs, such as time-course studies of drug effects.[7]

Quantitative Data Presentation

The power of SILAC lies in its ability to generate precise quantitative data. The following tables provide examples of how quantitative phosphotyrosine proteomics data can be presented, based on findings from published studies.

Table 1: Quantification of Phosphotyrosine Peptides in KPL-4 Breast Cancer Cells Treated with Erlotinib (1-hour)

| Protein | Phosphosite | Peptide Sequence | Fold Change (Treated/Control) |

| EGFR | pY1197 | DpYLRVAPQSSEFIGA | 0.15 |

| ErbB2 | pY1248 | ESpYVSAAR | 0.25 |

| SHC1 | pY349/350 | GSpYVNPTFVK | 0.30 |

| GAB1 | pY689 | GpYDLPAQVPAQAL | 0.45 |

| STAT5A | pY694 | STVpYGVLSQL | 0.50 |

| ErbB3 | pY1289 | DpYGVMpYDNWEFPR | 0.20 |

| FAM59A | pY453 | EDpYENLPLK | 0.35 |

Data are representative of findings reported in a 5-plex SILAC study on erlotinib-treated breast cancer cells.[3][7]

Table 2: Quantification of Tyrosine-Phosphorylated Proteins in NG108-EphB2 Cells Stimulated with ephrinB1-Fc

| Protein Name | Gene Symbol | Fold Change (Stimulated/Unstimulated) | Description |

| Ephrin type-B receptor 2 | EphB2 | 3.5 | Receptor for ephrin-B family ligands. |

| Focal adhesion kinase 1 | FAK1 | 0.4 | Non-receptor tyrosine kinase involved in cell adhesion and spreading. |

| P130Cas | BCAR1 | 2.1 | Docking protein involved in cell migration and adhesion. |

| Nck-1 | NCK1 | 1.8 | Adaptor protein that links kinase signaling to the cytoskeleton. |

| SHIP-2 | INPPL1 | 2.5 | Inositol phosphatase involved in regulating PI3K signaling. |

| Ras GTPase-activating protein 1 | RASA1 | 1.6 | Negative regulator of the Ras signaling pathway. |

Data are representative of findings from a SILAC study on EphB2 signaling.[13][14]

Table 3: Quantification of Insulin-Induced Phosphorylation in Brown Adipocytes

| Protein | Gene Symbol | Fold Change (Insulin/Control) | Function |

| Insulin receptor substrate 1 | IRS1 | >10 | Key adaptor protein in insulin signaling. |

| SHC-transforming protein 1 | SHC1 | >10 | Adaptor protein involved in Ras activation. |

| Protein kinase C delta binding protein | PRKCDBP | 3.5 | Novel insulin-induced effector. |

| Low-density lipoprotein receptor-related protein 6 | LRP6 | 2.1 | Co-receptor for Wnt signaling, potential cross-talk. |

| PDZK1-interacting protein 1 | PISP/PDZK11 | 2.0 | Potential calcium ATPase binding protein. |

Data are representative of findings from a SILAC study on the insulin signaling pathway.[12]

Experimental Protocols

The following sections provide a detailed methodology for a typical SILAC experiment focused on phosphotyrosine analysis.

Protocol 1: SILAC Labeling of Cultured Cells

-

Medium Preparation : Prepare SILAC-compatible cell culture medium (e.g., DMEM) that is deficient in the amino acids to be used for labeling (typically L-lysine, L-arginine, and in this case, L-tyrosine).[10] Supplement the medium with 10% dialyzed fetal bovine serum to minimize the concentration of unlabeled amino acids.[5]

-

Labeling : Create "light" and "heavy" media.

-

Light Medium : Add the natural ("light") isotopes of L-lysine, L-arginine, and L-tyrosine to the deficient medium at their normal concentrations.

-

Heavy Medium : Add the stable isotope-labeled ("heavy") versions of the amino acids (e.g., 13C6-L-lysine, 13C6,15N4-L-arginine, and 13C9,15N1-L-tyrosine) to the deficient medium.

-

-

Cell Culture : Split the cell line of interest into two populations. Culture one population in the "light" medium and the other in the "heavy" medium.

-

Adaptation : Allow the cells to grow for at least five to six cell divisions to ensure complete (>95%) incorporation of the labeled amino acids into the proteome of the "heavy" population.[5] The degree of incorporation can be checked by a small-scale mass spectrometry analysis.[7]

Protocol 2: Cell Stimulation, Lysis, and Protein Digestion

-

Serum Starvation : Prior to stimulation, synchronize the cells by incubating them in serum-free SILAC medium for 12-24 hours. This step helps to lower basal tyrosine phosphorylation levels.[10]

-

Stimulation/Treatment : Treat the "heavy" cell population with the experimental stimulus (e.g., growth factor, drug) for the desired time. Treat the "light" cell population with a vehicle control.

-

Harvesting and Lysis :

-

Protein Quantification and Mixing : Determine the protein concentration of the "light" and "heavy" lysates. Combine equal amounts of protein from the "light" and "heavy" lysates.[10]

-

Protein Digestion :

-

Reduce the disulfide bonds in the combined protein mixture using dithiothreitol (DTT).

-

Alkylate the cysteine residues with iodoacetamide.

-

Digest the proteins into peptides overnight at 37°C using a protease such as trypsin.[7]

-

Protocol 3: Phosphotyrosine Peptide Enrichment and Mass Spectrometry

-

Enrichment : The enrichment of phosphotyrosine-containing peptides is crucial due to their low stoichiometry.

-

Incubate the digested peptide mixture with an anti-phosphotyrosine antibody (e.g., pY-100) conjugated to agarose beads for immunoprecipitation (IP).[13]

-

Wash the beads extensively to remove non-specifically bound peptides.

-

Elute the phosphotyrosine-containing peptides from the antibody beads, often using a low-pH solution like 0.15% trifluoroacetic acid (TFA).[7]

-

-

Desalting : Desalt the enriched peptide sample using a C18 StageTip or similar solid-phase extraction method to remove contaminants that could interfere with mass spectrometry analysis.

-

LC-MS/MS Analysis :

-

Analyze the desalted phosphopeptides by nano-flow liquid chromatography coupled to a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument).[5]

-

The mass spectrometer will be operated in a data-dependent acquisition mode, where it cycles between a full MS scan (to detect the "light" and "heavy" peptide pairs) and several MS/MS scans (to fragment selected peptides for sequence identification).[7]

-

Protocol 4: Data Analysis

-

Peptide Identification and Quantification : Process the raw mass spectrometry data using specialized software such as MaxQuant or Proteome Discoverer.[5][7]

-

The software will search the MS/MS spectra against a protein database to identify the peptide sequences.

-

It will then identify the "light" and "heavy" SILAC pairs in the MS1 scans and calculate the intensity ratio for each pair.

-

-

Data Filtering and Normalization : Filter the data to include only high-confidence peptide identifications and quantifications. Normalize the SILAC ratios to account for any minor errors in the initial 1:1 mixing of the lysates.

-

Biological Interpretation : Use bioinformatics tools to perform pathway analysis and gene ontology enrichment on the proteins that show significant changes in phosphorylation. This helps to identify the key signaling pathways affected by the experimental condition.

Visualizations

The following diagrams illustrate the key workflows and concepts described in this guide.

Caption: SILAC workflow for quantitative phosphotyrosine proteomics.

References

- 1. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Quantitative phosphoproteomics reveals novel phosphorylation events in insulin signaling regulated by protein phosphatase 1 regulatory subunit 12A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of a 5-plex SILAC Method Tuned for the Quantitation of Tyrosine Phosphorylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphotyrosine Profiling Using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. books.rsc.org [books.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. Dissection of the insulin signaling pathway via quantitative phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative Phosphotyrosine Proteomics of EphB2 Signaling by Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative phosphotyrosine proteomics of EphB2 signaling by stable isotope labeling with amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aminer.cn [aminer.cn]

The Metabolic Journey of Tyrosine: A Technical Guide to Tracing with DL-Tyrosine-¹³C₉,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of the stable isotope-labeled amino acid, DL-Tyrosine-¹³C₉,¹⁵N, as a powerful tracer in the intricate analysis of metabolic pathways. By employing this tracer, researchers can quantitatively track the fate of tyrosine through its various biological transformations, offering profound insights into cellular metabolism in both healthy and diseased states. This guide provides a comprehensive overview of tyrosine metabolism, detailed experimental protocols for tracer studies, and a framework for data interpretation, empowering researchers to leverage this technology in their pursuit of novel therapeutic strategies and a deeper understanding of biological systems.

Introduction to Tyrosine Metabolism and Isotope Tracing

Tyrosine, a non-essential amino acid, stands at the crossroads of numerous critical metabolic pathways. It serves as a fundamental building block for protein synthesis and is the precursor to a diverse array of bioactive molecules, including neurotransmitters (catecholamines), hormones (thyroid hormones), and pigments (melanin).[1] Additionally, its catabolism provides energy by feeding into the tricarboxylic acid (TCA) cycle.

Stable Isotope-Resolved Metabolomics (SIRM) is a robust analytical technique that utilizes compounds labeled with stable isotopes, such as ¹³C and ¹⁵N, to trace their metabolic fate. DL-Tyrosine-¹³C₉,¹⁵N, in which all nine carbon atoms are replaced by ¹³C and the nitrogen atom by ¹⁵N, serves as an ideal tracer. When introduced into a biological system, the labeled tyrosine is metabolized alongside its unlabeled counterpart.[2] Advanced analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, can distinguish between the labeled and unlabeled metabolites based on their mass difference.[3] This allows for the precise quantification of the flux of tyrosine into its various downstream pathways, providing a dynamic snapshot of metabolic activity.[4]

Major Metabolic Fates of Tyrosine

The journey of the carbon and nitrogen atoms from DL-Tyrosine-¹³C₉,¹⁵N can be traced through several key metabolic routes:

-

Protein Synthesis: A primary fate of tyrosine is its incorporation into the proteome. By measuring the enrichment of ¹³C₉,¹⁵N-tyrosine in cellular proteins, the rate of protein synthesis can be quantified.

-

Catecholamine Biosynthesis: Tyrosine is the precursor to the catecholamines dopamine, norepinephrine, and epinephrine, which are vital neurotransmitters and hormones.[5][6] Tracing the labeled atoms into these molecules provides a measure of catecholamine synthesis rates.

-

Melanin Synthesis: In melanocytes, tyrosine is converted into eumelanin (brown-black pigment) and pheomelanin (red-yellow pigment).[7][8] The incorporation of ¹³C and ¹⁵N into these pigments can be used to study melanogenesis.

-

Thyroid Hormone Synthesis: The thyroid gland utilizes tyrosine to produce thyroxine (T4) and triiodothyronine (T3), hormones that regulate metabolism.[9][10]

-

Catabolism for Energy Production: Tyrosine can be broken down through a series of enzymatic reactions into fumarate, an intermediate of the TCA cycle, and acetoacetate, a ketone body.[8] This pathway is a source of cellular energy.

Experimental Design and Protocols

The successful implementation of a tracer study with DL-Tyrosine-¹³C₉,¹⁵N requires careful planning and execution. The following sections outline a representative experimental workflow for cell culture studies.

Experimental Workflow

The general workflow for a stable isotope-resolved metabolomics (SIRM) experiment involves several key stages, from initial experimental design to final data analysis and interpretation.

References

- 1. benchchem.com [benchchem.com]

- 2. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 4. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]

- 5. researchgate.net [researchgate.net]

- 6. Graphviz [graphviz.org]

- 7. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tmiclinode.com [tmiclinode.com]

- 10. KEGG PATHWAY: Tyrosine metabolism - Reference pathway [kegg.jp]

A Technical Guide to Absolute Quantification in Mass Spectrometry using DL-Tyrosine-¹³C₉,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and applications of DL-Tyrosine-¹³C₉,¹⁵N as an internal standard for absolute quantification in mass spectrometry. This stable isotope-labeled (SIL) compound is a critical tool for achieving accurate, precise, and reproducible measurements of tyrosine and related metabolic pathways in complex biological matrices.

Introduction to Absolute Quantification with Stable Isotope-Labeled Internal Standards

Absolute quantification in mass spectrometry is essential for determining the exact concentration of an analyte in a sample. This is often achieved through the use of stable isotope dilution (SID), a technique that relies on the addition of a known amount of a stable isotope-labeled version of the analyte of interest to the sample at an early stage of the workflow.[1][2] This "heavy" internal standard is chemically identical to the endogenous "light" analyte but has a different mass due to the incorporation of heavy isotopes such as ¹³C and ¹⁵N.[1]

DL-Tyrosine-¹³C₉,¹⁵N serves as an ideal internal standard for the quantification of tyrosine. By incorporating nine ¹³C atoms and one ¹⁵N atom, it has a mass shift of +10 Da compared to the monoisotopic mass of unlabeled tyrosine. This significant mass difference prevents isotopic interference between the analyte and the internal standard. When added to a sample, the SIL internal standard co-elutes with the endogenous analyte during liquid chromatography (LC) and is co-isolated and fragmented in the mass spectrometer (MS). The ratio of the signal intensity of the analyte to the internal standard is then used to calculate the absolute concentration of the analyte, correcting for variations in sample preparation, chromatographic separation, and ionization efficiency.[1]

Key Applications of DL-Tyrosine-¹³C₉,¹⁵N

The use of DL-Tyrosine-¹³C₉,¹⁵N is pivotal in several areas of research and development:

-

Metabolic Studies: As a tracer, it allows for the investigation of metabolic pathways involving tyrosine, providing insights into the flux and turnover of this crucial amino acid. Tyrosine is a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine, as well as thyroid hormones and melanin.[3]

-

Clinical Research: Accurate quantification of tyrosine levels in biological fluids such as plasma and urine is vital for the diagnosis and monitoring of various metabolic disorders, including phenylketonuria (PKU) and tyrosinemia.

-

Drug Development: In pharmacokinetic and pharmacodynamic studies, it can be used to quantify the impact of drugs on tyrosine metabolism.

-

Proteomics: While often used for small molecule analysis, labeled tyrosine can also be incorporated into proteins in cell culture (SILAC) for relative and absolute protein quantification.[1]

Experimental Workflow for Absolute Quantification of L-Tyrosine in Human Plasma

The following section outlines a typical experimental workflow for the absolute quantification of L-tyrosine in human plasma using DL-Tyrosine-¹³C₉,¹⁵N as an internal standard. This protocol is a composite of established methodologies for amino acid analysis by LC-MS/MS.[4][5][6][7]

Detailed Experimental Protocol

3.1.1. Materials and Reagents

-

DL-Tyrosine-¹³C₉,¹⁵N (Internal Standard, IS)

-

L-Tyrosine (Reference Standard)

-

Human Plasma (e.g., K₂EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure Water

3.1.2. Preparation of Standards and Quality Controls

-

Stock Solutions: Prepare stock solutions of L-Tyrosine and DL-Tyrosine-¹³C₉,¹⁵N in a suitable solvent (e.g., 0.1 M HCl or water with 0.1% formic acid) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of L-Tyrosine by serial dilution of the stock solution. These will be used to create the calibration curve.

-

Internal Standard Working Solution: Prepare a working solution of DL-Tyrosine-¹³C₉,¹⁵N at a fixed concentration (e.g., 10 µg/mL).

-

Calibration Standards: Prepare calibration standards by spiking a surrogate matrix (e.g., charcoal-stripped plasma or a buffered solution) with the L-Tyrosine working standards and the internal standard working solution.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the biological matrix of interest (e.g., pooled human plasma) to assess the accuracy and precision of the method.

3.1.3. Sample Preparation

-

Thaw human plasma samples on ice.

-

To 50 µL of plasma, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the DL-Tyrosine-¹³C₉,¹⁵N internal standard working solution and vortex briefly.

-

Add 200 µL of ice-cold methanol to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

3.1.4. LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used for amino acid analysis.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both L-tyrosine and its labeled internal standard.

Table 1: Example MRM Transitions for L-Tyrosine and DL-Tyrosine-¹³C₉,¹⁵N

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| L-Tyrosine (Analyte) | 182.1 | 136.1 | 15 |

| DL-Tyrosine-¹³C₉,¹⁵N (IS) | 192.1 | 145.1 | 15 |

Note: These values are illustrative and should be optimized for the specific instrument used.

Data Analysis and Method Validation

The data acquired from the LC-MS/MS analysis is processed to determine the concentration of L-tyrosine in the samples.

-

Peak Integration: The chromatographic peaks for the specified MRM transitions of both the analyte and the internal standard are integrated.

-

Ratio Calculation: The peak area ratio of the analyte to the internal standard is calculated for each sample, calibrator, and QC.

-

Calibration Curve: A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations. A linear regression with a weighting factor (e.g., 1/x²) is typically applied.

-

Quantification: The concentration of L-tyrosine in the unknown samples is calculated from their peak area ratios using the regression equation of the calibration curve.

A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the results.

Table 2: Typical Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; Precision ≤ 20%; Accuracy within ±20% of the nominal value. |

| Accuracy | The closeness of the measured value to the true value. | The mean value should be within ±15% of the nominal value (±20% at the LLOQ). |

| Precision | The degree of agreement among individual measurements when the procedure is applied repeatedly. | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |

| Recovery | The efficiency of the extraction procedure. | Consistent and reproducible across the concentration range. |

| Matrix Effect | The effect of co-eluting, interfering substances on the ionization of the analyte. | The matrix factor should be consistent across different lots of the biological matrix. |

| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should remain within ±15% of the initial concentration. |

Tyrosine Metabolism Pathway

Tyrosine is a central hub in several critical metabolic pathways. Understanding these pathways is crucial for interpreting the results of quantitative studies.

This diagram illustrates the central role of tyrosine in the synthesis of catecholamine neurotransmitters (dopamine, norepinephrine, epinephrine), melanin, and thyroid hormones, as well as its catabolism into fumarate and acetoacetate, which can enter the TCA cycle for energy production.[3]

Conclusion

DL-Tyrosine-¹³C₉,¹⁵N is an indispensable tool for the absolute quantification of tyrosine in complex biological matrices using mass spectrometry. Its use in stable isotope dilution workflows provides the necessary accuracy, precision, and robustness for demanding applications in clinical research, metabolic studies, and drug development. The methodologies and principles outlined in this guide offer a solid foundation for researchers and scientists to develop and validate high-quality quantitative assays, ultimately leading to a deeper understanding of the role of tyrosine in health and disease.

References

- 1. Production and use of stable isotope-labeled proteins for absolute quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lcms.cz [lcms.cz]

- 6. researchgate.net [researchgate.net]

- 7. msacl.org [msacl.org]

Commercial sources and purity of DL-Tyrosine-13C9,15N

An In-depth Technical Guide to DL-Tyrosine-¹³C₉,¹⁵N: Commercial Sources, Purity, and Applications

This technical guide provides a comprehensive overview of DL-Tyrosine-¹³C₉,¹⁵N, an isotopically labeled form of the amino acid tyrosine. This non-radioactive, heavy-labeled compound is a critical tool for researchers, scientists, and drug development professionals. Its applications primarily lie in quantitative proteomics, metabolomics, and as an internal standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. By replacing nine carbon atoms with Carbon-13 (¹³C) and one nitrogen atom with Nitrogen-15 (¹⁵N), the molecule's mass is increased by 10 Daltons, allowing for its precise differentiation and quantification in complex biological samples.[1][2]

Commercial Availability and Purity

DL-Tyrosine-¹³C₉,¹⁵N is available from several commercial suppliers, typically as a solid. The purity of the compound is a critical factor for its use in sensitive analytical techniques. Purity is generally assessed by the vendor and reported in terms of both chemical purity (often determined by methods like HPLC) and isotopic enrichment (the percentage of molecules that contain the heavy isotopes). Isotopic purity is crucial to minimize interference from naturally occurring isotopes.

Below is a summary of commercial sources and their stated purity levels for labeled tyrosine. Note that while many suppliers focus on the L-enantiomer due to its biological relevance, sources for the DL-racemic mixture are also available.

| Supplier | Product Name | Isotopic Purity | Chemical Purity | CAS Number |

| MedchemExpress | DL-Tyrosine-¹³C₉,¹⁵N | Not specified | ≥98.0% | 202407-26-9 |

| Alfa Chemistry / Isotope Science | DL-Tyrosine-¹³C₉,¹⁵N | Not specified | ≥98.0% | 202407-26-9 |

| Sigma-Aldrich (Merck) | L-Tyrosine-¹³C₉,¹⁵N | 98 atom % ¹³C, 98 atom % ¹⁵N | ≥95% (CP) | 202407-26-9 |

| Cayman Chemical | L-Tyrosine-¹³C₉,¹⁵N | Not specified | ≥98% | 202407-26-9 |

| Shimadzu Chemistry & Diagnostics | [¹³C₉,¹⁵N]-L-Tyrosine | 99% ¹³C, 98% ¹⁵N | ≥98.00 % | 202407-26-9 |

| Cambridge Isotope Laboratories, Inc. | L-Tyrosine (¹³C₉, 99%; ¹⁵N, 99%) | 99% ¹³C, 99% ¹⁵N | ≥98% | 202407-26-9 |

(CP) denotes chemical purity.[1][3][4][5][6][7]

Key Applications and Experimental Protocols

The primary application of DL-Tyrosine-¹³C₉,¹⁵N is as an internal standard for the accurate quantification of tyrosine in biological samples using mass spectrometry-based methods like GC-MS or LC-MS.[3] It is also integral to metabolic labeling techniques such as SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), which is used for quantitative proteomics.[6][8][9]

Experimental Protocol: Quantification of Tyrosine in Plasma using LC-MS/MS

This protocol outlines a typical workflow for using DL-Tyrosine-¹³C₉,¹⁵N as an internal standard to quantify endogenous tyrosine in a plasma sample.

1. Preparation of Standard and Internal Standard Solutions:

-

Tyrosine Standard Stock: Prepare a 1 mg/mL stock solution of unlabeled DL-Tyrosine in a suitable solvent (e.g., 0.1 M HCl).

-

Internal Standard (IS) Stock: Prepare a 1 mg/mL stock solution of DL-Tyrosine-¹³C₉,¹⁵N in the same solvent.

-

Working Solutions: Create a series of calibration curve standards by spiking a blank plasma matrix with varying concentrations of the unlabeled tyrosine standard. Add a fixed concentration of the DL-Tyrosine-¹³C₉,¹⁵N internal standard to each calibration standard and to the unknown samples.

2. Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To 50 µL of plasma (or calibration standard), add 200 µL of ice-cold methanol containing the internal standard.

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

-

Evaporate the solvent under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in 100 µL of LC-MS mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Inject the reconstituted sample onto a C18 reverse-phase column. Elute the analytes using a gradient of mobile phases (e.g., A: water with 0.1% formic acid, B: acetonitrile with 0.1% formic acid).

-

Mass Spectrometry (MS/MS): Analyze the eluent using a tandem mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM).

- MRM Transition for Tyrosine: Monitor the transition from the precursor ion (m/z) to a specific product ion.

- MRM Transition for IS (DL-Tyrosine-¹³C₉,¹⁵N): Monitor the transition for the heavy-labeled standard, which will have a precursor ion mass 10 Da higher than the unlabeled version.[1]

4. Data Analysis:

-

Integrate the peak areas for both the endogenous tyrosine and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

-

Determine the concentration of tyrosine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of experimental and biological processes.

Experimental Workflow for LC-MS Quantification

The following diagram illustrates the general workflow for quantifying an analyte in a biological sample using a stable isotope-labeled internal standard.

Caption: Workflow for analyte quantification using an internal standard.

Tyrosine Metabolic Pathway

Tyrosine is a nonessential amino acid that serves as a precursor for several crucial neurotransmitters, known as catecholamines.[4] The biosynthetic pathway is a key area of study in neuroscience and drug development.

Caption: Biosynthesis pathway of catecholamines from tyrosine.

References

- 1. L -Tyrosine-13C9,15N 15N 98atom , 13C 98atom , 95 CP 202407-26-9 [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. schd-shimadzu.com [schd-shimadzu.com]

- 6. L-Tyrosine (¹³Câ, 99%; ¹âµN, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. UWPR [proteomicsresource.washington.edu]

DL-Tyrosine-13C9,15N material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, properties, and core applications of DL-Tyrosine-13C9,15N, a stable isotope-labeled amino acid critical for advanced research in proteomics and metabolomics.

Material Safety and Handling

This compound is a non-radioactive, stable isotope-labeled form of the amino acid tyrosine. While it is not considered hazardous under the 2012 OSHA Hazard Communication Standard, standard laboratory safety protocols should be followed.[1]

1.1. Hazard Identification

Although not classified as hazardous, some suppliers indicate that it may cause skin and serious eye irritation, as well as respiratory irritation.[2]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

1.2. Recommended Personal Protective Equipment (PPE)

To ensure safe handling, the following personal protective equipment is recommended:

-

Respiratory Protection: Dust mask type N95 (US).[1]

-

Hand Protection: Protective gloves.

-

Eye Protection: Safety glasses with side-shields or other approved eyeshields.[1]

1.3. Storage and Stability

Proper storage is crucial to maintain the integrity of the compound.

-

Storage Temperature: Store at 4°C for long-term storage, sealed away from moisture and light.[4][5] For solutions in solvent, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.[4][5] Some suppliers suggest room temperature storage away from light and moisture.[3][6]

-

Stability: The compound is stable for at least four years when stored correctly.[7]

-

Storage Class: 11 - Combustible Solids.[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | [¹³C]₉H₁₁[¹⁵N]O₃ | [7] |

| Molecular Weight | 191.12 g/mol | [1][3][8][9] |

| CAS Number | 202407-26-9 | [1][2][3][4][6][7][8][9] |

| Appearance | Solid, white to off-white powder | [5][8] |

| Melting Point | >300 °C (decomposes) | [1][8] |

| Purity | ≥95% (CP), with isotopic purity of ≥98 atom % ¹³C and ≥98 atom % ¹⁵N | [1][4][6][8] |

| Solubility | Slightly soluble in DMSO, Methanol, and PBS (pH 7.2).[7] Soluble in 0.1 M NaOH (10 mg/mL) and 0.1 M HCl (5 mg/mL).[4] | [4][7] |

| Mass Shift | M+10 | [1][8] |

Core Applications in Research

This compound is a valuable tool in quantitative proteomics and metabolic research, primarily utilized as an internal standard for mass spectrometry (MS) and in stable isotope labeling by amino acids in cell culture (SILAC).[3][4][5][6][10]

3.1. Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful metabolic labeling technique for the accurate quantification of proteins.[11] It enables the comparison of protein abundance between different cell populations under various experimental conditions.

Experimental Workflow: SILAC

Caption: General workflow for a SILAC experiment.

Detailed Protocol: SILAC

A detailed protocol for a typical SILAC experiment involves the following steps:

-

Cell Culture: Two populations of cells are cultured in media that are identical except for the isotopic form of an essential amino acid. One population is grown in a "light" medium containing natural tyrosine, while the other is grown in a "heavy" medium where natural tyrosine is replaced with this compound.

-

Metabolic Incorporation: The cells incorporate the respective labeled or unlabeled tyrosine into their proteins during translation.

-

Sample Collection and Preparation: After a sufficient number of cell divisions to ensure complete incorporation, the cells are harvested.

-

Protein Extraction and Quantification: Proteins are extracted from both cell populations, and the protein concentrations are determined.

-

Mixing: Equal amounts of protein from the "light" and "heavy" cell populations are mixed.

-

Proteolysis: The combined protein mixture is digested with a protease, such as trypsin, to generate peptides.

-

Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The mass spectrometer detects pairs of peptides that are chemically identical but differ in mass due to the incorporated stable isotopes. The ratio of the signal intensities of the "heavy" and "light" peptide pairs corresponds to the relative abundance of the protein in the two cell populations.

3.2. Metabolic Flux Analysis (MFA)

This compound can be used as a tracer in metabolic flux analysis to investigate the flow of metabolites through biochemical pathways. By tracking the incorporation of ¹³C and ¹⁵N into various metabolites, researchers can quantify the rates of metabolic reactions.

Experimental Workflow: Metabolic Flux Analysis

Caption: General workflow for a metabolic flux analysis experiment.

Detailed Protocol: Metabolic Flux Analysis

-

Experimental Design: Define the metabolic network of interest and select appropriate isotopic tracers, such as this compound.

-

Isotopic Labeling: Grow cells in a medium containing the ¹³C and ¹⁵N labeled substrates until a metabolic and isotopic steady state is reached.

-

Sample Collection: Rapidly quench metabolic activity and harvest the cells.

-

Metabolite Extraction: Extract intracellular metabolites. For proteinogenic amino acids, this may involve protein hydrolysis.

-

Analytical Measurement: Analyze the isotopic labeling patterns of the metabolites using mass spectrometry (GC-MS or LC-MS) or nuclear magnetic resonance (NMR) spectroscopy.

-

Flux Estimation: Use computational models to estimate the intracellular metabolic fluxes that best explain the measured isotopic labeling patterns.

3.3. Internal Standard for Quantitative Analysis

This compound is widely used as an internal standard for the accurate quantification of unlabeled tyrosine in various biological samples by GC- or LC-MS.[5][7][10]

Logical Relationship: Use as an Internal Standard

Caption: Logical flow for using this compound as an internal standard.

Signaling Pathways

DL-Tyrosine is a precursor for several important neurotransmitters and hormones.[4][5][10] While this compound is primarily a tool for tracing and quantification, it participates in the same pathways as its unlabeled counterpart.

Biosynthetic Pathway of Catecholamines